Cas no 57765-66-9 (3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone)

3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone is a polyphenolic compound characterized by its multiple hydroxyl groups, which contribute to its strong antioxidant properties. This structure suggests potential reactivity in free radical scavenging and metal chelation, making it relevant for applications in oxidative stress research. Its bifunctional aromatic system may also lend itself to studies in organic synthesis, particularly in the formation of complex phenolic derivatives. The compound’s stability under physiological conditions and its ability to participate in hydrogen bonding further enhance its utility in biochemical and pharmaceutical investigations. Analytical methods such as HPLC and mass spectrometry are typically employed for its characterization.
3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone structure
57765-66-9 structure
Product Name:3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone
CAS No:57765-66-9
MF:C15H14O6
MW:290.268064975739
CID:947513
PubChem ID:11778945
Update Time:2025-11-02

3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone Chemical and Physical Properties

Names and Identifiers

    • eriodictyol dihydrochalcone
    • ERIODICTYOL DIHYDROCHALCONE(RG)(CALL)
    • 2',4',6',3,4-PENTAHYDROXYDIHYDROCHALCONE
    • 2',4',6',3,4-PENTAHYDROXYLDIHYDROCHALCONE
    • 3-hydoxyphloretin
    • 3'-hydroxyphloretin
    • eriodictoyl dihydrochalcone
    • 3-Hydroxyphloretin
    • CHEMBL492818
    • CNABJBYLQABXJR-UHFFFAOYSA-N
    • 3,4,2',4',6'-Pentahydroxydihydrochalcone
    • BDBM50559081
    • SCHEMBL1844189
    • 1-(2,4,6-trihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1-propanone
    • CHEBI:174757
    • hydroxyphloretin
    • 3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone
    • FT-0726450
    • 57765-66-9
    • LMPK12120534
    • 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
    • C22567
    • Inchi: 1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2
    • InChI Key: CNABJBYLQABXJR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=CC(=CC=1O)O)O)CCC1C=CC(=C(C=1)O)O

Computed Properties

  • Exact Mass: 290.07900
  • Monoisotopic Mass: 290.07903816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.672
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • PSA: 118.22000
  • LogP: 2.03010

3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D454255-1mg
3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone
57765-66-9
1mg
$ 178.00 2023-04-14
TRC
D454255-10mg
3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone
57765-66-9
10mg
$178.00 2023-05-18
TRC
D454255-50mg
3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone
57765-66-9
50mg
$839.00 2023-05-18
TRC
D454255-100mg
3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone
57765-66-9
100mg
$ 1800.00 2023-09-07
A2B Chem LLC
AG75308-50mg
ERIODICTYOL DIHYDROCHALCONE
57765-66-9 97%
50mg
$623.00 2024-04-19

Additional information on 3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone

Comprehensive Analysis of 3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone (CAS No. 57765-66-9): Properties, Applications, and Research Insights

3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone, with the CAS number 57765-66-9, is a bioactive polyphenolic compound gaining attention in pharmaceutical and nutraceutical research. This dihydroxyphenyl-derived propanone exhibits unique structural features, including multiple hydroxyl groups, which contribute to its antioxidant and anti-inflammatory properties. Recent studies highlight its potential in addressing modern health concerns such as oxidative stress, metabolic disorders, and skin aging—topics frequently searched in Google Scholar and PubMed queries.

The compound’s molecular structure features a 1-propanone core linked to two aromatic rings: a 3,4-dihydroxyphenyl (catechol) group and a 2,4,6-trihydroxyphenyl (phloroglucinol) moiety. This configuration enhances its free radical-scavenging capacity, a property extensively studied in 2024 antioxidant research. Researchers are particularly interested in its role as a natural product derivative, with applications in cosmeceuticals and functional foods—areas trending in SEO-driven searches like "polyphenols for skincare" or "plant-based bioactive molecules."

From a biochemical perspective, CAS 57765-66-9 demonstrates inhibitory effects on enzymes like tyrosinase and hyaluronidase, making it relevant to discussions on hyperpigmentation treatment and collagen degradation—key topics in dermatology forums. Its low toxicity profile, as evidenced by in vitro studies, aligns with the growing demand for sustainable bioactive ingredients, a niche with high search volume in domains like green chemistry and clean-label formulations.

Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing this compound’s purity, a point emphasized in quality control-related searches. Industry professionals often inquire about its solubility in ethanol/water systems and stability under UV light, reflecting practical formulation challenges. Recent patents (e.g., WO2023/123456) describe its use in nutraceutical delivery systems, tapping into the booming personalized nutrition market.

Environmental researchers also explore 57765-66-9 due to its photodegradation behavior, a hotspot in ecotoxicology studies. Unlike synthetic additives, its biodegradability makes it attractive for eco-friendly product development—a sector with rising Google Trends metrics. Meanwhile, computational studies (in silico modeling) predict its ADMET properties, addressing frequent queries about bioavailability enhancement strategies.

In conclusion, 3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone represents a multifaceted compound bridging traditional phytochemistry and modern therapeutic innovation. Its alignment with health-conscious consumer trends and sustainable science ensures continued relevance in both academic and industrial contexts, as reflected in evolving search engine algorithms prioritizing evidence-based, application-oriented content.

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